2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 4,7-dimethylquinazoline with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid or Cl2 in chloroform.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- **2-(4-bromophenyl)-quinazolin-4(3H)-one
- **2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its specific structural features and the presence of both quinazoline and tetrahydroquinazoline moieties. This dual functionality allows it to exhibit a broader range of biological activities compared to its analogs.
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N5O/c1-10-7-8-12-11(2)19-17(21-15(12)9-10)23-18-20-14-6-4-3-5-13(14)16(24)22-18/h7-9H,3-6H2,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
FVLNTXOYQXQZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC4=C(CCCC4)C(=O)N3 |
Origin of Product |
United States |
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